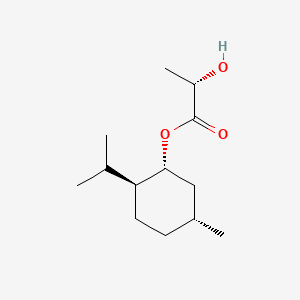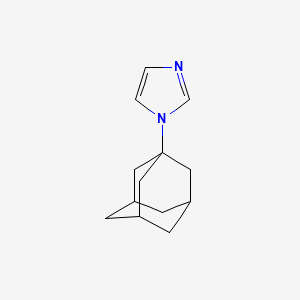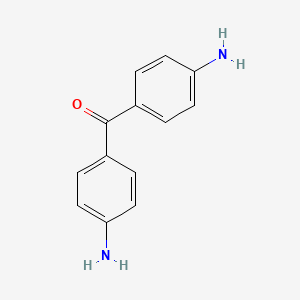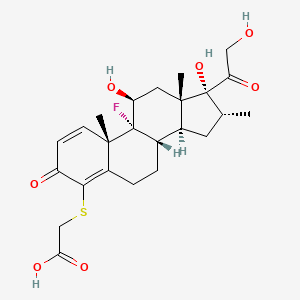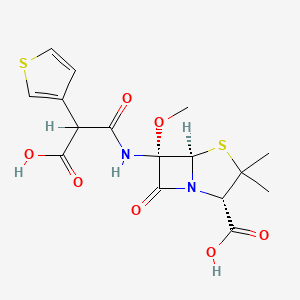
Temocillin
Vue d'ensemble
Description
Temocillin is a β-lactamase-resistant penicillin . It was introduced by Beecham and is marketed by Eumedica Pharmaceuticals as Negaban . It is primarily used for the treatment of multiple drug-resistant, Gram-negative bacteria . It is a 6-methoxy penicillin and also a carboxypenicillin .
Synthesis Analysis
Temocillin is a semisynthetic β-lactam antibiotic related to ticarcillin . It consists mainly of two epimers at C2′ . Both configurations are active against a wide range of Gram-negative bacteria and show a remarkable resistance to most β-lactamases produced by these organisms .
Molecular Structure Analysis
Temocillin is a 6-α-methoxy derivative of ticarcillin . The addition of the α-methoxy moiety on ticarcillin confers resistance to hydrolysis by Ambler classes A and C β-lactamases .
Chemical Reactions Analysis
Temocillin is resilient to all classical and extended-spectrum TEM, SHV, and CTX-M enzymes and to AmpC β-lactamase . It is labile to the chromosomal metallo-β-lactamase of Chryseobacterium meningosepticum, but relatively stable to some (maybe not all) acquired metalloenzymes .
Physical And Chemical Properties Analysis
After intravenous infusion, temocillin showed a prolonged elimination half-life of approximately 5 hours . The percentage of protein binding of temocillin is high (approximately 80%), and is concentration-dependent . Temocillin clearance is mainly renal, and urinary recovery is high, ranging from 72 to 82% after 24 hours .
Applications De Recherche Scientifique
Antimicrobial Stewardship
Temocillin is recognized for its role in antimicrobial stewardship as a potential carbapenem-sparing antibiotic . It’s particularly effective against extended-spectrum β-lactamase (ESBL)-producing Enterobacterales and carbapenem-resistant Enterobacterales (CRE), which are significant threats globally . Its use is crucial in preserving the efficacy of carbapenems by providing an alternative treatment option for infections caused by these resistant bacteria.
Urinary Tract Infections (UTIs)
In the treatment of UTIs, especially uncomplicated ones caused by KPC-producing bacteria, Temocillin shows promising results . Studies have demonstrated high cure rates in uncomplicated UTIs but noted higher relapse and clinical failure rates in complicated UTIs, including pyelonephritis, after standard intravenous treatments .
Bloodstream Infections
Temocillin is utilized in managing bloodstream infections due to its effectiveness against ESBL-producing and KPC-producing Enterobacterales . Its favorable profile on microbiota and low risk of Clostridioides difficile infections make it a suitable option for outpatient treatment .
Pneumonia Treatment
For pneumonia, especially aspiration pneumonia, Temocillin is often used in combination with other antibiotics like metronidazole to enhance its efficacy . This combination therapy is particularly beneficial in hospital settings where multidrug-resistant organisms are a concern.
Intra-Abdominal Infections
In cases of complicated intra-abdominal infections, Temocillin is advised in combination with metronidazole . This approach is part of a broader strategy to manage infections within the abdominal cavity, often requiring a multi-drug regimen.
Surgical Site and Osteoarticular Infections
Temocillin has applications in treating infections at surgical sites and in osteoarticular structures . Its ability to act against resistant strains of bacteria makes it a valuable tool in postoperative care and in the management of bone and joint infections.
Mécanisme D'action
- Specifically, Temocillin has an affinity for PBP3 in Escherichia coli . It selectively interacts with these PBPs, disrupting cell wall formation.
Target of Action
Action Environment
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S,5R,6S)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23)/t8?,9-,14+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCKFLJARNKCSS-DWPRYXJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201009398 | |
| Record name | Negaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Temocillin | |
CAS RN |
66148-78-5 | |
| Record name | Temocillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Temocillin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066148785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temocillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Negaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Temocillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEMOCILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03QB156W6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Temocillin, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) in bacteria. These proteins are essential for the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. [, ] By binding to PBPs, temocillin disrupts cell wall integrity, ultimately leading to bacterial cell death. [, ]
A: Despite being structurally similar to ticarcillin, an antibiotic with antipseudomonal properties, temocillin shows limited effectiveness against Pseudomonas aeruginosa. [] This is primarily attributed to the presence of a 6-α-methoxy group in temocillin, which alters its interaction with PBP3, an essential PBP in P. aeruginosa. [] This alteration leads to reduced stability of the PBP3-temocillin complex and a faster off-rate, rendering it less effective against this particular bacterium. []
ANone: Temocillin has the molecular formula C16H20N2O8S and a molecular weight of 424.4 g/mol.
A: Yes, molecular dynamics simulations have been used to analyze the interaction between temocillin and PenA1, a class A β-lactamase. [] These simulations revealed that the 6-methoxy group in temocillin hinders its hydrolysis by PenA1. [] This is because the 6-methoxy group interferes with the positioning of key active site residues (K73 and S130) and displaces the catalytic water molecule, thus slowing down acylation and blocking deacylation. []
A: Temocillin demonstrates good stability in various storage conditions relevant to outpatient parenteral antimicrobial therapy (OPAT). [, ] When reconstituted with 0.3% citrate buffer at pH 7 and stored in polypropylene infusion bags or polyisoprene elastomeric pumps, it retains ≥90% of its initial concentration for 72 hours at 4°C, 25°C, and 32°C. [] At 37°C, while stable for the first 24 hours, its concentration drops below 90% after this point. []
A: Yes, temocillin is compatible with elastomeric infusion devices for OPAT. Studies have demonstrated that temocillin reconstituted with 0.3% citrate buffer at pH 7 can be stored in these devices under refrigerated conditions (2–8°C) for up to 14 days, meeting the UK NHS Yellow Cover Document acceptance criteria. [, ] This makes it a suitable option for outpatient intravenous administration. [, ]
A: Like other beta-lactams, the percentage of time that the free drug concentration remains above the MIC (%fT>MIC) is the PK/PD index most closely associated with temocillin's efficacy. []
A: Yes, temocillin exhibits saturable protein binding. [, , ] This means that as temocillin concentration increases, the proportion of unbound drug also increases. [, , ] This phenomenon is particularly important in critically ill patients, who often have lower plasma protein levels, potentially leading to higher unbound temocillin concentrations. []
A: Research suggests that temocillin demonstrates moderate penetration into the cerebrospinal fluid (CSF), with a median penetration of 12.1% at steady state in neurocritically ill patients. [] This penetration is influenced by several factors, including inflammation and the function of the blood-brain barrier. []
A: Temocillin can be administered both intravenously and intramuscularly, with similar pharmacokinetic profiles observed for both routes. []
A: Yes, temocillin has been studied in various animal models of infection, including murine models of urinary tract infection (UTI), peritonitis, and pneumonia. [, , , , ] These studies have demonstrated its efficacy against various Enterobacteriaceae, including strains producing ESBLs and some carbapenemases. [, , , , ]
A: Research suggests that temocillin is a promising candidate for OPAT due to its stability in solution, its activity against a range of Enterobacterales, and its favorable safety profile. [, , , ] Studies evaluating the clinical efficacy of temocillin in OPAT settings are ongoing. [, , ]
A: Resistance to temocillin can arise through various mechanisms, including: * Reduced outer membrane permeability: This can occur due to mutations in porin genes, such as nmpC. [] * Efflux pump overexpression: Overexpression of efflux pumps, such as AcrD and MdtABCD, can extrude temocillin from the bacterial cell, reducing its intracellular concentration. [, ] * Hydrolysis by carbapenemases: While temocillin is stable against many β-lactamases, it can be hydrolyzed by some carbapenemases, notably those belonging to the OXA-48 group. [, , ]
A: While temocillin generally retains activity against ESBL-producing Enterobacterales, cross-resistance can occur with other β-lactam antibiotics, especially if resistance is mediated by efflux pump overexpression or porin mutations. [, ]
A: Several analytical methods have been employed for the quantification of temocillin, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-high-performance liquid chromatography (UHPLC). [, , , ] These techniques are essential for studying the pharmacokinetics of temocillin in various biological matrices, such as plasma, urine, and epithelial lining fluid. [, , , ]
A: Each alternative has its own advantages and disadvantages. While carbapenems offer broad-spectrum coverage, resistance is a growing concern. Ceftolozane/tazobactam and ceftazidime/avibactam have a narrower spectrum compared to carbapenems but might be less impacted by resistance. [, ] Fosfomycin, while active against many multidrug-resistant Enterobacterales, is prone to rapid resistance development when used as monotherapy. [] Choosing the most appropriate antibiotic requires careful consideration of the patient's clinical presentation, local resistance patterns, and the potential for adverse effects. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Nitro-6H-benzo[c]chromen-6-one](/img/structure/B1212822.png)





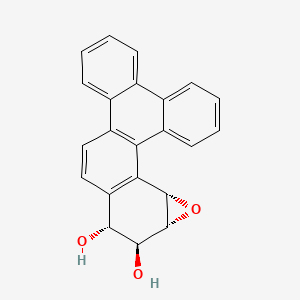
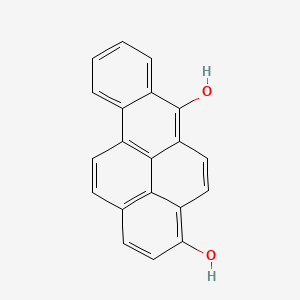

![[(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-7,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B1212838.png)
